5-Bromo-8-fluoroquinoline-2-carbaldehyde
CAS No.:
Cat. No.: VC20158940
Molecular Formula: C10H5BrFNO
Molecular Weight: 254.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5BrFNO |
|---|---|
| Molecular Weight | 254.05 g/mol |
| IUPAC Name | 5-bromo-8-fluoroquinoline-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H5BrFNO/c11-8-3-4-9(12)10-7(8)2-1-6(5-14)13-10/h1-5H |
| Standard InChI Key | RLBSWTMSCMMKCY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1C=O)F)Br |
Introduction
Structural and Physicochemical Properties
5-Bromo-8-fluoroquinoline-2-carbaldehyde features a quinoline backbone substituted with bromine at position 5, fluorine at position 8, and an aldehyde group at position 2. The IUPAC name, 7-bromo-8-fluoroquinoline-2-carbaldehyde, reflects its substitution pattern. The presence of electronegative halogens (Br, F) and the electron-withdrawing aldehyde group significantly influences its reactivity.
Key physicochemical properties include:
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Solubility: Limited solubility in aqueous media due to its aromatic and hydrophobic nature.
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Stability: Requires storage under inert atmospheres at 2–8°C to prevent degradation.
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Spectroscopic Data: The compound’s structure is confirmed via NMR and mass spectrometry, with characteristic peaks for the aldehyde proton (~10 ppm in -NMR) and halogen atoms.
The compound’s SMILES notation, C1=CC(=NC2=C1C=CC(=C2F)Br)C=O, encapsulates its connectivity, while its InChIKey (XYSVRHJZNQBIBE-UHFFFAOYSA-N) ensures unambiguous identification in chemical databases.
Synthetic Routes and Optimization
Synthesis of 5-bromo-8-fluoroquinoline-2-carbaldehyde involves multi-step reactions starting from quinoline precursors. A representative pathway includes:
Bromination and Fluorination
Quinoline derivatives undergo regioselective bromination using -bromosuccinimide (NBS) under acidic conditions, followed by fluorination with diethylaminosulfur trifluoride (DAST). Reaction temperatures are critical to avoid over-halogenation.
Formylation
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Bromination | NBS, | 0–5 | 68 |
| Fluorination | DAST, | 25 | 72 |
| Formylation | , DMF | 80 | 58 |
Chemical Reactivity and Derivative Synthesis
The aldehyde group at position 2 serves as a versatile handle for further functionalization:
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate () converts the aldehyde to a carboxylic acid, yielding 5-bromo-8-fluoroquinoline-2-carboxylic acid .
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Reduction: Sodium borohydride () reduces the aldehyde to a primary alcohol, forming 5-bromo-8-fluoroquinoline-2-methanol.
Nucleophilic Substitution
The bromine atom at position 5 participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling the synthesis of biaryl derivatives. For example, coupling with phenylboronic acid in the presence of palladium catalysts produces 5-phenyl-8-fluoroquinoline-2-carbaldehyde.
Table 2: Representative Reactions and Products
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | , | 5-Bromo-8-fluoroquinoline-2-carboxylic acid |
| Reduction | , EtOH | 5-Bromo-8-fluoroquinoline-2-methanol |
| Cross-Coupling | Pd(PPh), PhB(OH) | 5-Phenyl-8-fluoroquinoline-2-carbaldehyde |
Biological Activity and Mechanisms
5-Bromo-8-fluoroquinoline-2-carbaldehyde exhibits promising bioactivity, particularly in antimicrobial and anticancer contexts:
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) of 8 μg/mL and 16 μg/mL, respectively. The compound’s mechanism involves inhibition of bacterial DNA gyrase, akin to fluoroquinolone antibiotics.
| Assay | Target | Result (IC/MIC) | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus | 8 μg/mL | DNA gyrase inhibition |
| Anticancer | MCF-7 cells | 12.5 μM | Protein thiol adduct formation |
Industrial and Research Applications
Beyond pharmaceuticals, this compound is utilized in:
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Materials Science: As a ligand in coordination polymers for catalytic applications.
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Agrochemicals: Intermediate in synthesizing herbicides with enhanced soil stability due to halogen substituents.
Comparison with Structural Analogs
The dual halogenation (Br, F) distinguishes this compound from analogs like 5-chloroquinoline-2-carbaldehyde. Fluorine enhances metabolic stability, while bromine increases lipophilicity, improving membrane permeability.
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